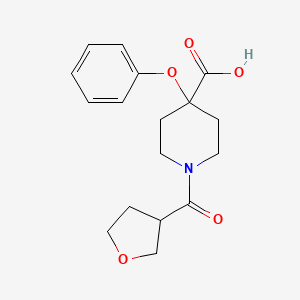
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of diazepanes, which are organic compounds that contain a diazepine ring. The unique structure of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane has made it an interesting target for synthesis and investigation.
作用机制
The mechanism of action of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane is not fully understood, but it is thought to involve the modulation of certain receptors in the brain. Specifically, this compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. By binding to this receptor, 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane may have an inhibitory effect on the nervous system.
Biochemical and Physiological Effects
Studies have shown that 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane can have a variety of biochemical and physiological effects. For example, this compound has been shown to decrease the release of certain neurotransmitters in the brain, which may have implications for the treatment of anxiety and other mood disorders. Other studies have suggested that this compound may have anticonvulsant and muscle relaxant properties.
实验室实验的优点和局限性
One advantage of using 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane in lab experiments is its unique chemical structure, which may allow for targeted interactions with specific receptors or enzymes. Another advantage is that this compound has been shown to have low toxicity in animal studies. However, one limitation is that the synthesis of this compound can be challenging, which may limit its availability for research purposes.
未来方向
There are several potential future directions for research on 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane. One area of interest is the development of more efficient synthesis methods, which could increase the availability of this compound for research purposes. Another direction is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
合成方法
The synthesis of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane has been described in several research articles. One common method involves the reaction of 1,4-diazepane with 4,5,6,7-tetrahydro-1-benzothien-3-carboxylic acid, followed by N-methylation with methyl iodide. The yield of this synthesis method is reported to be moderate, but improvements have been made through modifications of the reaction conditions.
科学研究应用
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane has been investigated for its potential use in scientific research. One area of interest is its effect on the central nervous system. Studies have shown that this compound can bind to certain receptors in the brain, which may have implications for the treatment of neurological disorders. Other research has focused on the potential use of this compound in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
属性
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-16-7-4-8-17(10-9-16)15(18)13-11-19-14-6-3-2-5-12(13)14/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFVCMHQCMPOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CSC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-fluorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5463796.png)
![3-(2,4-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5463804.png)
![1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5463807.png)
![1-butyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one (1-butyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B5463809.png)
![ethyl 2-[5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5463814.png)
![3-{2-[cyclopropyl(ethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5463829.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2,4-dimethylphenyl)-4(3H)-quinazolinone](/img/structure/B5463832.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5463844.png)
![5-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5463854.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5463858.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B5463866.png)
![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-4-piperidinecarboxamide](/img/structure/B5463873.png)